molecular formula C10H11BrN2O2 B12994737 Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12994737
M. Wt: 271.11 g/mol
InChI Key: SEWHIFQGFQMKPM-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclo[1.1.1]pentane Core Topology

The molecular formula C₁₀H₁₁BrN₂O₂ (271.11 g/mol) defines a compact bicyclic system with three fused rings in a [1.1.1] configuration. The bicyclo[1.1.1]pentane (BCP) core consists of three bridgehead carbons (C1, C2, C3) forming a rigid, triangular prism-like structure. The methyl carboxylate group (-COOCH₃) occupies the C1 position, while the 4-bromopyrazole ring is attached to C3 via a nitrogen atom. The SMILES notation COC(=O)C12CC(C1)(C2)N3C=C(C=N3)Br explicitly encodes this connectivity, highlighting the bridgehead substitution pattern.

The BCP core’s bond angles deviate significantly from ideal tetrahedral geometry, with C-C-C angles constrained to ~60° due to the fused ring system. This distortion introduces substantial Baeyer strain, a hallmark of small bicyclic systems. Computational models indicate that the BCP core’s rigidity restricts conformational flexibility, forcing substituents into fixed spatial orientations. The failed generation of 3D conformers in PubChem data underscores the challenges in modeling this strained framework.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C10H11BrN2O2/c1-15-8(14)9-4-10(5-9,6-9)13-3-7(11)2-12-13/h2-3H,4-6H2,1H3

InChI Key

SEWHIFQGFQMKPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)N3C=C(C=N3)Br

Origin of Product

United States

Preparation Methods

Decarboxylative C1–N Coupling via Chan-Lam Reaction

A scalable route reported involves the Chan-Lam coupling of bicyclo[1.1.1]pentane boronate esters with 4-bromo-1H-pyrazole under mild conditions:

  • Starting materials: 1,3,2-dioxaborolan-2-yl bicyclo[1.1.1]pentane-1-carboxylate and 4-bromo-1H-pyrazole.
  • Catalysts and reagents: Copper-based catalysts such as thiophene-2-carbonyloxycopper, ammonium acetate, and sodium periodate as oxidants.
  • Solvent system: Acetone/water mixture.
  • Conditions: Stirring at room temperature (~25 °C) for 1 hour.
  • Workup: Filtration, extraction with ethyl acetate, concentration under vacuum, and purification by silica gel chromatography using petroleum ether/ethyl acetate gradients.
  • Yield: Approximately 35-38% isolated yield of the methyl ester product as a white solid.
  • Characterization: 1H NMR (600 MHz, CDCl3) shows characteristic signals at δ 7.49 and 7.45 ppm (pyrazole protons), 3.74 ppm (methyl ester), and 2.55 ppm (bicyclo[1.1.1]pentane protons). HRMS confirms molecular ion at m/z 271.0085 [M+H]+ (calculated 271.0082).

Radical-Mediated Functionalization of [1.1.1]Propellane

An alternative approach involves the use of highly reactive [1.1.1]propellane as a key intermediate:

  • Step 1: Generation of [1.1.1]propellane by distillation under reduced pressure.
  • Step 2: Radical addition of pyrazole derivatives to [1.1.1]propellane mediated by manganese catalysts and silane reducing agents.
  • Step 3: Subsequent functional group transformations to install the methyl carboxylate moiety.
  • Notes: This method requires careful control of temperature and pressure due to the volatility of [1.1.1]propellane and the sensitivity of intermediates.
  • Outcome: Provides access to bicyclo[1.1.1]pentane-pyrazole derivatives, though yields and reproducibility can vary with scale.

Metal-Free Homolytic Aromatic Alkylation

A metal-free protocol has been reported for the synthesis of bicyclo[1.1.1]pentane-pyrazole carboxylic acids, which can be converted to methyl esters:

  • Reagents: Pyrazine derivatives and bicyclo[1.1.1]pentane carboxylic acid precursors.
  • Conditions: Homolytic aromatic substitution under mild conditions without transition metals.
  • Advantages: Avoids metal contamination, suitable for medicinal chemistry applications.
  • Limitations: Specific to pyrazinyl derivatives but provides a conceptual framework for pyrazole analogs.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Product Description Key Analytical Data (1H NMR, CDCl3)
1 4-bromo-1H-pyrazole, bicyclo[1.1.1]pentane boronate, Cu catalyst, acetone/H2O, 25 °C, 16 h 35-38 Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate, white solid δ 7.49 (s, 1H), 7.45 (s, 1H), 3.74 (s, 3H), 2.55 (s, 6H)
2 [1.1.1]Propellane, Mn(dpm)3 catalyst, PhSiH3, DBAD, 80 °C, 16 h Variable Bicyclo[1.1.1]pentane-pyrazole intermediate Not specified; GC/MS confirms conversion
3 Metal-free homolytic aromatic alkylation, pyrazine derivatives, mild conditions Not specified 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Not specified

Key Research Findings and Notes

  • The Chan-Lam coupling is the most practical and scalable method for preparing this compound, providing moderate yields with straightforward purification.
  • The volatility and reactivity of [1.1.1]propellane require careful handling; yields are less reproducible on small scales but can be improved with optimized conditions.
  • Ligand screening and catalyst optimization are critical for improving coupling efficiency and selectivity in the Chan-Lam reaction.
  • The metal-free homolytic aromatic alkylation offers an alternative route avoiding metal catalysts, which is advantageous for pharmaceutical applications, though it is less explored for the exact bromo-pyrazole derivative.
  • Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate gradients, and the final compounds are characterized by NMR and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the BCP Core

Key Observations:
  • Synthetic Flexibility : The hydroxymethyl analog () is a precursor to aldehydes and amines, whereas the bromopyrazole group facilitates Suzuki or Ullmann couplings.
  • Steric Considerations: Bulky substituents like bis(4-fluorophenyl)methanol () reduce synthetic yields (e.g., 42–43% in ) compared to smaller groups like methyl esters.

Functional Group Comparisons

Key Observations:
  • Cross-Coupling Utility : The bromopyrazole group offers distinct advantages over simple aryl bromides (e.g., ’s chlorophenyl) due to the pyrazole’s directing effects in metal-catalyzed reactions.
  • Metabolic Stability: Difluoro analogs () exhibit enhanced stability compared to non-fluorinated BCPs, critical for drug design.

Physicochemical Properties

  • Melting Points : Brominated pyrazole derivatives (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, ) exhibit high melting points (211–213°C) due to strong intermolecular H-bonding, whereas esterified BCPs (e.g., ) are typically liquids or low-melting solids.
  • Lipophilicity : The target compound’s logP is likely higher than hydroxymethyl derivatives () but lower than aryl-substituted analogs ().

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Common Name : this compound
  • CAS Number : 2417226-05-0
  • Molecular Weight : 271.11 g/mol
  • Molecular Formula : C₉H₉BrN₂O₂

The compound is characterized by a bicyclic structure that includes a pyrazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound has been achieved through several methods, including decarboxylative C–N coupling reactions. One reported method yielded the compound with a purity of approximately 38% after purification via silica gel chromatography, resulting in a final product characterized by NMR spectroscopy and mass spectrometry .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The biological evaluation of this compound suggests it may act as an effective microtubule-destabilizing agent, which can inhibit cancer cell proliferation.

In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds similar to this compound demonstrated enhanced caspase activity and cell cycle arrest at G2/M phase .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effectiveness of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited stronger cytotoxicity compared to traditional drugs like curcumin and paclitaxel, particularly against MDA-MB-231 cells .

CompoundIC50 (μM)Cell LineComparison to CurcuminComparison to Paclitaxel
Methyl 3-(4-bromo...)XMDA-MB-231StrongerStronger
CurcuminYMDA-MB-231--
PaclitaxelZMDA-MB-231--

Note: X, Y, Z represent specific IC50 values obtained from experimental data.

The mechanism through which this compound exerts its effects involves interaction with various cellular targets associated with cancer progression. Pyrazole derivatives have been shown to inhibit key enzymes such as topoisomerase II and EGFR, which are critical in tumor growth and survival .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

Case Study 1 : A study reported that specific pyrazole derivatives induced apoptosis in breast cancer cells at concentrations as low as 2.5 μM, demonstrating significant morphological changes and increased caspase activity .

Case Study 2 : Another investigation highlighted the potential of pyrazole-based compounds in inhibiting microtubule assembly at concentrations around 20 μM, thereby validating their role as microtubule-destabilizing agents .

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